molecular formula C18H18N2S B12798483 10-(N-Methylpiperidyliden-4)-1-azathioxanthene CAS No. 23256-08-8

10-(N-Methylpiperidyliden-4)-1-azathioxanthene

Katalognummer: B12798483
CAS-Nummer: 23256-08-8
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: VDUZTAFGMNZUJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(N-Methylpiperidyliden-4)-1-azathioxanthene is a heterocyclic compound that features a unique structure combining a piperidine ring with a thioxanthene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thioxanthene core.

    Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

10-(N-Methylpiperidyliden-4)-1-azathioxanthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the thioxanthene core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthene derivatives, and various substituted thioxanthenes.

Wissenschaftliche Forschungsanwendungen

10-(N-Methylpiperidyliden-4)-1-azathioxanthene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thioxanthenes: Compounds with a similar core structure but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring but lacking the thioxanthene core.

    Azathioxanthenes: Compounds with similar heterocyclic structures but different functional groups.

Uniqueness

10-(N-Methylpiperidyliden-4)-1-azathioxanthene is unique due to its combination of a piperidine ring and a thioxanthene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

23256-08-8

Molekularformel

C18H18N2S

Molekulargewicht

294.4 g/mol

IUPAC-Name

10-(1-methylpiperidin-4-ylidene)thiochromeno[3,2-b]pyridine

InChI

InChI=1S/C18H18N2S/c1-20-11-8-13(9-12-20)17-14-5-2-3-6-15(14)21-16-7-4-10-19-18(16)17/h2-7,10H,8-9,11-12H2,1H3

InChI-Schlüssel

VDUZTAFGMNZUJR-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=C2N=CC=C4)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.